4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride
Overview
Description
4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride is a synthetic compound belonging to the phenethylamine class. This compound is known for its psychoactive properties and is often studied for its potential effects on the central nervous system. It is structurally related to other phenethylamines, which are known to have stimulant and hallucinogenic effects .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride, also known as 2C-C, are the serotonin 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle .
Mode of Action
2C-C acts as a potent agonist for the 5-HT2A and 5-HT2C receptors . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, 2C-C binds to the 5-HT2A and 5-HT2C receptors, activating them and leading to a series of biochemical reactions .
Biochemical Pathways
Upon activation of the 5-HT2A and 5-HT2C receptors, 2C-C affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate in the brain . These neurotransmitters are involved in various functions such as mood regulation, reward, learning, and memory .
Pharmacokinetics
It is known that 2c-c can easily cross the blood-brain barrier (bbb), indicating good bioavailability . It has also been found to accumulate in the brain tissue after multiple injections .
Result of Action
The activation of the 5-HT2A and 5-HT2C receptors by 2C-C leads to vivid visual hallucinations and intense relaxing, almost sedating effects . These effects are likely due to the increased release of dopamine, serotonin, and glutamate in the brain .
Action Environment
The action, efficacy, and stability of 2C-C can be influenced by various environmental factors. For instance, chronic administration of 2C-C has been shown to induce tolerance to its hallucinogenic activity and produce alterations in neurotransmission . Furthermore, oxidative DNA damage has been observed after chronic treatment with 2C-C, which may lead to the death of glial cells .
Biochemical Analysis
Biochemical Properties
It is known that this compound is a potent serotonin 5-HT 2A/2C receptor agonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in serotonin signaling pathways .
Cellular Effects
Given its agonist activity at serotonin receptors, it is likely to influence cell function by modulating serotonin signaling pathways . This could potentially impact gene expression, cellular metabolism, and other cellular processes .
Molecular Mechanism
Its agonist activity at serotonin receptors suggests that it may exert its effects at the molecular level by binding to these receptors and modulating their activity . This could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular events .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on similar compounds suggest that the effects of this compound may vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Given its structural similarity to other phenethylamines, it is likely to be involved in similar metabolic pathways .
Transport and Distribution
Given its biochemical properties, it is likely to interact with various transporters and binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
Given its biochemical properties, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The process generally includes the following steps:
Nitration: The starting material, 2,5-dimethoxybenzaldehyde, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Chlorination: The amine is chlorinated to introduce the chlorine atom at the 4-position.
Methoxylation: The compound is further methoxylated to introduce the methoxy groups.
Benzylation: Finally, the compound is benzylated with 4-methoxybenzyl chloride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of phenethylamines.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on mood and cognition.
Comparison with Similar Compounds
Similar Compounds
2C-C (4-Chloro-2,5-dimethoxyphenethylamine): Similar in structure but lacks the methoxybenzyl group.
25I-NBOMe (4-Iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine): Contains an iodine atom instead of chlorine and has a different benzyl group.
DOM (4-Methyl-2,5-dimethoxyamphetamine): A phenyl isopropylamine derivative with similar psychoactive properties.
Uniqueness
4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of chlorine and methoxybenzyl groups differentiates it from other phenethylamines and contributes to its unique receptor binding profile and psychoactive effects .
Properties
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOMGSVFQVAOLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566571-58-1 | |
Record name | 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25C-NB4OME HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FQ0A6I98S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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